molecular formula C23H27N3O4S B11058014 Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate

Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate

Cat. No.: B11058014
M. Wt: 441.5 g/mol
InChI Key: ZTJHDDTUFVYKCV-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl group is attached to the nitrogen atom of the piperidine.

    Coupling with Benzoate Ester: The final step involves coupling the pyrrolidine-piperidine intermediate with methyl 4-bromobenzoate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

The compound’s structure suggests potential biological activity, particularly in binding to specific proteins or enzymes. It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Medicine

Due to its potential biological activity, this compound could be investigated as a lead compound in drug discovery. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine and pyrrolidine rings may play a crucial role in binding to the active site of enzymes, while the thiophene ring could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2,5-dioxo-3-(methylamino)pyrrolidin-1-yl]benzoate: Lacks the piperidine and thiophene moieties, potentially altering its biological activity.

    Methyl 4-[2,5-dioxo-3-(phenylamino)pyrrolidin-1-yl]benzoate: Contains a phenyl group instead of the thiophene, which may affect its chemical reactivity and biological interactions.

Uniqueness

Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate is unique due to the presence of both the piperidine and thiophene rings, which can significantly influence its chemical and biological properties. These structural features may enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-[2,5-dioxo-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H27N3O4S/c1-30-23(29)17-4-6-18(7-5-17)26-21(27)13-20(22(26)28)24-14-16-8-10-25(11-9-16)15-19-3-2-12-31-19/h2-7,12,16,20,24H,8-11,13-15H2,1H3

InChI Key

ZTJHDDTUFVYKCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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